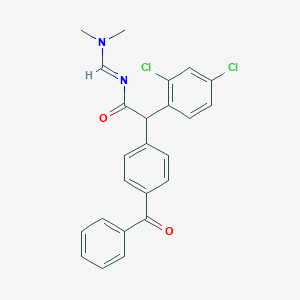

2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide

Description

2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide is a structurally complex acetamide derivative featuring a benzoylphenyl group, a 2,4-dichlorophenyl substituent, and a dimethylaminomethylidene moiety. The dimethylaminomethylidene substituent may act as a hydrogen bond acceptor or influence electronic properties, impacting binding affinity to biological targets.

Properties

IUPAC Name |

2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2O2/c1-28(2)15-27-24(30)22(20-13-12-19(25)14-21(20)26)16-8-10-18(11-9-16)23(29)17-6-4-3-5-7-17/h3-15,22H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVHLYUDGMAOET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzoylphenyl intermediate: This can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Introduction of the dichlorophenyl group: This step might involve a halogenation reaction using chlorine gas or a chlorinating agent such as thionyl chloride.

Formation of the acetamide structure: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.

Addition of the dimethylaminomethylidene group: This step could involve the use of dimethylamine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of anti-diabetic agents. Research indicates that similar compounds with benzoyl and dimethylamino functionalities exhibit promising activities against diabetes through enzyme inhibition mechanisms. For instance, studies have shown that derivatives with similar structures can inhibit key enzymes like α-glucosidase and α-amylase, which are critical in glucose metabolism .

Case Study : A related compound demonstrated an IC50 value of 5.17 µM against α-glucosidase, suggesting that modifications to the benzoyl and dichlorophenyl moieties could enhance bioactivity against diabetes .

Agrochemical Applications

Another significant application lies in agrochemistry, where derivatives of this compound have shown herbicidal properties. The presence of the benzothiazine motif in related compounds has been linked to effective herbicidal activity against various weeds. For example, compounds derived from similar structures exhibited strong inhibitory effects on the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plant growth regulation .

Case Study : A derivative was tested and found to have an IC50 value of 0.48 µM against HPPD, outperforming some commercial herbicides, indicating that modifications to the structure could yield potent herbicides .

Biochemical Research

The compound's structural characteristics make it suitable for studies involving protein-ligand interactions and molecular docking analyses. Computational tools can be employed to predict binding affinities and interaction modes with various biological targets, which is essential for drug discovery processes.

Mechanism of Action

The mechanism of action of 2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

- 2-(4-Benzoylphenyl)-2-(4-Bromophenyl)-N-[(Methoxyimino)methyl]acetamide (CAS 339115-45-6) Structural Differences: Replaces the 2,4-dichlorophenyl group with a 4-bromophenyl moiety and substitutes dimethylaminomethylidene with a methoxyimino group. Impact: Bromine’s larger atomic radius may alter steric interactions, while the methoxyimino group introduces different electronic effects compared to the dimethylamino moiety. Molecular weight: 451.31 g/mol .

- N-(4-Chlorophenyl)-2-(2,6-Dichlorophenyl)acetamide (CAS 560075-65-2) Structural Differences: Lacks the benzoylphenyl and dimethylaminomethylidene groups. Features a simpler dichlorophenyl-acetamide scaffold. Molecular weight: 314.59 g/mol .

- 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide Structural Differences: Incorporates a coumarin-thiazole hybrid system instead of benzoylphenyl and dimethylaminomethylidene groups. Activity: Demonstrates α-glucosidase inhibitory activity (IC₅₀ = 18.34 ± 0.72 µM), relevant for diabetes management. Molecular weight: 446.30 g/mol .

- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Structural Differences: Features a quinazolinone ring, linked via a methylene bridge to the dichlorophenyl group. Molecular formula: C₁₆H₁₁Cl₂N₃O₃ .

Key Comparative Data

Physicochemical Properties

- Solubility : The benzoylphenyl and dichlorophenyl groups likely reduce aqueous solubility compared to simpler analogs (e.g., ).

- Melting Points : Similar dichlorophenylacetamides exhibit melting points >200°C (e.g., 216–220°C in ), suggesting high crystallinity .

- Spectroscopic Data: IR and NMR profiles (e.g., ) would show characteristic peaks for amide C=O (~1700 cm⁻¹), aryl C-Cl (~750 cm⁻¹), and dimethylamino groups (~2800 cm⁻¹) .

Biological Activity

2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide, commonly referred to as compound 338965-62-1, is a synthetic organic compound with potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H20Cl2N2O2

- Molar Mass : 439.33 g/mol

- CAS Number : 338965-62-1

Biological Activity Overview

The compound has been investigated for various biological activities, including antitumor, antimicrobial, and enzyme inhibition properties. Its structural features suggest a potential for significant bioactivity.

Antitumor Activity

Recent studies have demonstrated that derivatives of similar compounds exhibit notable antitumor activity. For instance, compounds containing benzimidazole and benzothiazole moieties have shown promising results against various cancer cell lines. The activity is often assessed using in vitro assays measuring cell proliferation and cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.75 ± 0.19 | 2D Assay |

| Compound B | HCC827 | 5.13 ± 0.97 | 2D Assay |

| Compound C | NCI-H358 | 0.85 ± 0.05 | 3D Assay |

These results indicate that the structural motifs present in compound 338965-62-1 may contribute similarly to its antitumor efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that related structures with amidine functionalities can exhibit significant antibacterial effects. This suggests that compound 338965-62-1 may also possess similar antimicrobial potential.

The biological activity of compound 338965-62-1 can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

- DNA Interaction : Some derivatives have demonstrated the ability to intercalate into DNA or bind selectively to DNA grooves, inhibiting DNA-dependent enzymes and disrupting cellular replication processes.

- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

A notable study involved the synthesis and evaluation of various derivatives of related compounds for their biological activities:

- Study Title : "Synthesis and Biological Evaluation of Benzimidazole Derivatives"

- Findings : Several derivatives showed IC50 values in the low micromolar range against lung cancer cell lines (A549, HCC827), indicating significant antitumor activity.

In another investigation:

- Study Title : "Antimicrobial Activity of Amidino Derivatives"

- Findings : Compounds similar to 338965-62-1 exhibited broad-spectrum antimicrobial activity against various pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide, and how can reaction efficiency be optimized?

- Methodology : Carbodiimide-mediated coupling (e.g., EDC/HCl) is a common approach for acetamide derivatives. For example, 4-chlorophenylacetic acid and substituted anilines can be reacted in dichloromethane with triethylamine as a base at 273 K for 3 hours . Optimization may involve solvent selection (e.g., dichloromethane/ethyl acetate mixtures for crystallization) and monitoring reaction progress via TLC or HPLC.

Q. How can the solubility and stability of this compound be experimentally determined for in vitro studies?

- Methodology : Solubility can be assessed using UV-Vis spectroscopy by preparing serial dilutions in solvents (e.g., DMSO, PBS) and measuring absorbance at saturation points. Stability studies involve incubating the compound under varying pH/temperature conditions and analyzing degradation via HPLC-MS .

Q. What spectroscopic and crystallographic techniques are suitable for structural elucidation?

- Methodology :

- X-ray crystallography : Single crystals grown via slow evaporation (e.g., dichloromethane/ethyl acetate) can resolve bond lengths, dihedral angles (e.g., 65.2° between aromatic rings), and hydrogen-bonding networks (N–H⋯O interactions) .

- NMR/FTIR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and substituent positions .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity, and what computational methods are recommended?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can predict electronic structures. Compare computed parameters (e.g., dipole moments, Mulliken charges) with experimental data to identify reactive sites for functionalization or binding .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodology :

- Metabolite profiling : Use LC-MS to identify degradates (e.g., ethanesulfonic acid derivatives) that may alter activity .

- Target validation : Apply CRISPR/Cas9 knockdowns or competitive binding assays to confirm interactions with putative targets (e.g., enzymes or receptors) .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) affect crystallization and polymorph formation?

- Methodology : Analyze crystal packing via X-ray diffraction to identify stabilizing interactions (e.g., C–H⋯O/F contacts). Compare polymorphs by varying solvents (e.g., ethanol vs. acetonitrile) and annealing conditions .

Q. What environmental degradation pathways are relevant for this compound, and how can they be mitigated?

- Methodology : Perform photolysis/hydrolysis studies under controlled UV light and pH conditions. Identify degradates using high-resolution mass spectrometry (HRMS) and propose mitigation strategies (e.g., structural modifications to reduce hydrolysis susceptibility) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.